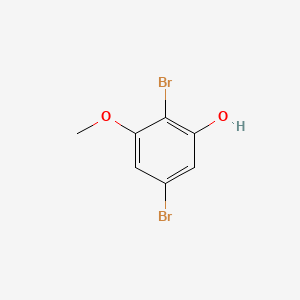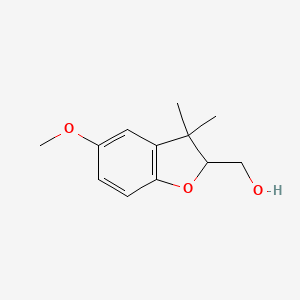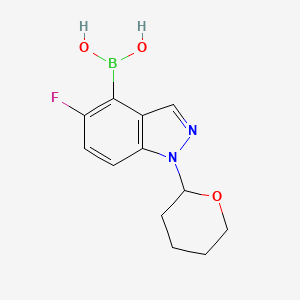
(5-Fluoro-1-tetrahydropyran-2-YL-indazol-4-YL)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluoro-1-tetrahydropyran-2-YL-indazol-4-YL)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and potential applications. This compound is characterized by the presence of a boronic acid group attached to an indazole ring, which is further substituted with a fluoro group and a tetrahydropyran moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-1-tetrahydropyran-2-YL-indazol-4-YL)boronic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds between the boronic acid and the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-1-tetrahydropyran-2-YL-indazol-4-YL)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The fluoro group can be reduced under specific conditions to yield the corresponding hydrogenated compound.
Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include boronic esters, hydrogenated derivatives, and substituted indazole compounds, which can be further utilized in various chemical syntheses .
Scientific Research Applications
(5-Fluoro-1-tetrahydropyran-2-YL-indazol-4-YL)boronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (5-Fluoro-1-tetrahydropyran-2-YL-indazol-4-YL)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the fluoro and tetrahydropyran moieties can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester: Another boronic acid derivative with similar applications in cross-coupling reactions.
4-(6-Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine:
Uniqueness
(5-Fluoro-1-tetrahydropyran-2-YL-indazol-4-YL)boronic acid stands out due to its unique combination of functional groups, which imparts distinct chemical properties and enhances its versatility in various applications. The presence of the fluoro group and tetrahydropyran moiety provides additional opportunities for chemical modifications and optimization of its biological activity .
Properties
Molecular Formula |
C12H14BFN2O3 |
|---|---|
Molecular Weight |
264.06 g/mol |
IUPAC Name |
[5-fluoro-1-(oxan-2-yl)indazol-4-yl]boronic acid |
InChI |
InChI=1S/C12H14BFN2O3/c14-9-4-5-10-8(12(9)13(17)18)7-15-16(10)11-3-1-2-6-19-11/h4-5,7,11,17-18H,1-3,6H2 |
InChI Key |
CFHVWBCFXORACH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC2=C1C=NN2C3CCCCO3)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


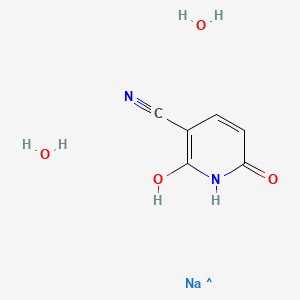
![Ethyl 5-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B13900909.png)
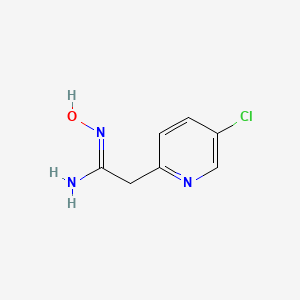
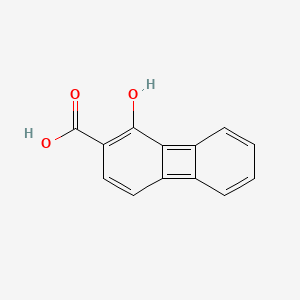
![Methyl 3-bromo-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13900939.png)
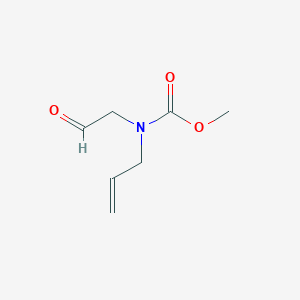

![5-(chloromethyl)-4-[(4-methylthiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13900948.png)
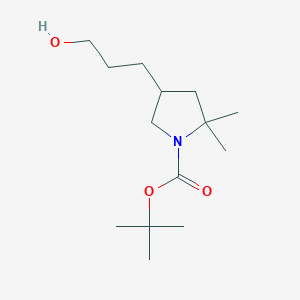

![Tert-butyl 4-(4-methoxyphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13900969.png)
